(E)-N-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-(6-morpholin-4-ylpyrimidin-4-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(4-3-12-2-1-9-22-12)18-13-10-14(17-11-16-13)19-5-7-21-8-6-19/h1-4,9-11H,5-8H2,(H,16,17,18,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXYGHERHJXBM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse studies, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of morpholinopyrimidine derivatives with thiophene-based acrylamides. The structural formula can be represented as follows:
This structure incorporates a morpholine ring, a pyrimidine moiety, and a thiophene substituent, which are crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results indicate that the compound is more effective in 2D assays compared to 3D assays, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against several pathogens. Studies indicate that it inhibits the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- Disruption of Membrane Integrity : It may alter the integrity of microbial membranes, leading to cell lysis.
- DNA Binding : Research indicates that similar compounds exhibit binding to DNA, affecting replication and transcription processes .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The cytotoxicity was assessed using MTT assays, where it was found that the presence of electronegative substituents enhanced the antitumor activity.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida species. The results showed a dose-dependent inhibition of ergosterol synthesis, a key component of fungal cell membranes, indicating a mechanism similar to that of azole antifungals .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicate potential for oral bioavailability and low toxicity in normal cells compared to tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
